Product packaging for Steffimycin B(Cat. No.:)

Steffimycin B

Cat. No.: B1197124
M. Wt: 588.6 g/mol
InChI Key: VHJWDTPKSIFZBV-NIVUTRQNSA-N
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Description

Discovery and Isolation of Steffimycin B

This compound was first isolated in 1974 from Streptomyces elgreteus through solvent extraction and silica gel chromatography, as part of a broader effort to characterize anthracycline antibiotics. The compound was identified during systematic screenings of actinobacterial metabolites by researchers at The Upjohn Company. Initial fermentation broths yielded a complex mixture of polyketides, from which this compound was purified using gradient elution techniques. Its distinct red pigmentation and UV-visible absorption profile at 234 nm and 254 nm facilitated early identification. Structural elucidation revealed a tetracyclic aglycone conjugated to a 2-O-methyl-L-rhamnose moiety, distinguishing it from contemporaneously discovered anthracyclines.

Taxonomic Origin: Streptomyces Species

This compound production is primarily associated with Streptomyces elgreteus, though related strains like Streptomyces steffisburgensis NRRL 3193 also biosynthesize structural analogs. These soil-dwelling actinomycetes employ modular type II polyketide synthases (PKS) to construct the aglycone backbone, with species-specific tailoring enzymes introducing methoxy and hydroxyl groups. Notably, S. steffisburgensis produces 8-demethoxy variants, suggesting evolutionary divergence in methylation pathways. Genome mining has revealed conserved gene clusters across steffimycin-producing species, including ketosynthase (KS) and acyltransferase (AT) domains critical for polyketide chain elongation.

Classification within Anthracycline Family

As a member of the anthracycline family, this compound shares a tetracyclic anthraquinone core but exhibits unique structural modifications:

  • C-10 Keto Group : Unlike daunorubicin’s C-10 carboxymethyl group, this compound retains an unsubstituted keto moiety.
  • Methoxy Substitutions : Dual methoxy groups at C-2 and C-8 contrast with the single substitution in nogalamycin.
  • Sugar Moiety : The neutral 2-O-methyl-L-rhamnose replaces typical aminosugars, reducing cationic charge and altering DNA-binding kinetics.

Table 1: Structural Comparison of this compound with Representative Anthracyclines

Feature This compound Daunorubicin Nogalamycin
Aglycone Core Tetracenomycin Daunomycinone Nogalarol
C-10 Modification Keto CH2COOH CH2OCH3
Sugar 2-O-Me-Rhamnose Daunosamine Nogalose
Methoxy Groups C-2, C-8 None C-8

Historical Development of Steffimycin Research

Early research (1970s–1980s) focused on structural characterization and antibacterial screening, revealing activity against Streptococcus pneumoniae. The 2006 cloning of its 42.8 kbp biosynthetic gene cluster marked a turning point, enabling heterologous expression in Streptomyces albus and elucidating tailoring steps. Key milestones include:

  • 2006 : Identification of stfX (cyclase) and stfG (glycosyltransferase) genes essential for aglycone cyclization and rhamnose attachment.
  • 2018 : Discovery of Streptomyces scabrisporus endophytes producing this compound, expanding known biological sources.
  • 2024 : Advances in digitoxose engineering improved glycosylation efficiency, enabling synthetic analogs with enhanced cytotoxicity.

Relationship to Other Steffimycin Derivatives

This compound exists within a structural continuum of hydroxylated and methylated derivatives:

  • Steffimycin C : 10-deoxy variant lacking the C-10 keto group, identified in crystallization mother liquors.
  • 8-Demethoxy Steffimycin : Produced by S. steffisburgensis mutants, exhibits reduced DNA intercalation capacity.
  • Aranciamycin J : Shares the tetracenomycin core but features alternate glycosylation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32O13 B1197124 Steffimycin B

Properties

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

InChI

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1

InChI Key

VHJWDTPKSIFZBV-NIVUTRQNSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Synonyms

steffimycin B

Origin of Product

United States

Preparation Methods

Microbial Strain and Fermentation Conditions

Steffimycin B is naturally produced by Streptomyces elgreteus sp. n. NRRL 5634, as documented in U.S. Patent 3,794,721. The fermentation process begins with inoculating a seed medium containing glucose (1%), soybean meal (1%), and NaCl (0.5%) at pH 7.0. After 48 hours of incubation at 28°C with agitation (220 rpm), the culture is transferred to a production medium enriched with starch (2%), corn steep liquor (1%), and CaCO₃ (0.5%). Optimal antibiotic yield is achieved after 7–10 days of submerged aerobic fermentation.

Extraction and Preliminary Purification

Post-fermentation, the broth is filtered or centrifuged to remove mycelia, followed by acidification to pH 2–4 using mineral acids (e.g., HCl). This compound is extracted with water-immiscible solvents such as methylene chloride or 1-butanol, with methylene chloride demonstrating superior recovery efficiency (>85%). The organic phase is concentrated under vacuum, yielding a crude extract.

Table 1: Key Parameters in Traditional Extraction

ParameterOptimal ConditionEfficiency
SolventMethylene chloride85–90%
pH during extraction2–490%
Temperature25°C

Chromatographic Purification

The crude extract is purified via silica gel chromatography using a mobile phase of methylene chloride:acetone:hexane:methanol (30:3:3:2). Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final crystallization from methanol yields pure this compound, confirmed by elemental analysis (C: 58.68%, H: 5.23%, N: 2.38%).

Biotechnological Approaches via Heterologous Expression

Gene Cluster Identification and Cloning

The steffimycin biosynthetic gene cluster spans 42.8 kbp in Streptomyces steffisburgensis NRRL 3193, encompassing 36 open reading frames (ORFs). Critical genes include stfX (cyclase) and stfG (glycosyltransferase), which orchestrate aglycon cyclization and l-rhamnose attachment, respectively.

Heterologous Expression in Streptomyces albus

The 34.8 kbp gene cluster was heterologously expressed in S. albus using plasmid pEM4STFa. Co-expression with pRHAM, which supplies l-rhamnose biosynthesis genes, enabled full this compound production. Disruption of stfX resulted in accumulation of the aglycon intermediate, while stfG inactivation yielded a rhamnose-deficient variant.

Table 2: Key Intermediates in this compound Biosynthesis

Gene InactivatedIntermediate ProducedStructural Feature
stfXAglycon with 3 ringsCarboxymethyl group at C-10
stfGRhamnose-deficient aglyconHydroxyl group at C-7

Fermentation and Downstream Processing

Heterologous fermentation in S. albus utilized a medium containing yeast extract (0.5%), malt extract (1%), and glucose (0.4%) at 30°C for 120 hours. Metabolites were extracted with ethyl acetate, concentrated, and analyzed via HPLC (Symmetry C18 column, 10–100% acetonitrile/0.1% TFA gradient over 30 minutes). LC-MS confirmed this compound (MW 588) via [M+H]⁺ ion at m/z 589.3.

Analytical Characterization and Quality Control

Spectroscopic Profiling

This compound exhibits distinct UV-Vis maxima at 258 nm (0.1N KOH) and 290 nm (0.1N HCl), with an IR spectrum showing carbonyl stretches at 1675 cm⁻¹ and aromatic C-H bends at 810 cm⁻¹. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the anthraquinone core (δ 7.82 ppm, doublet) and rhamnose methyl group (δ 1.32 ppm, singlet).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was validated for purity assessment:

  • Column : Symmetry C18 (4.6 × 250 mm)

  • Mobile Phase : Acetonitrile/0.1% TFA gradient

  • Flow Rate : 1 mL/min

  • Detection : 433 nm (diode array)

This compound elutes at 22.3 minutes, with >98% purity in optimized batches.

Comparative Analysis of Preparation Methods

Yield and Scalability

Traditional fermentation achieves yields of 120–150 mg/L but requires extensive purification. Heterologous expression in S. albus offers higher theoretical yields (up to 300 mg/L) but depends on l-rhamnose co-expression.

Industrial Applicability

Silica gel chromatography remains cost-effective for small-scale production, whereas Amberlite XAD-2 resin enables continuous large-scale extraction. Heterologous systems are preferable for engineered analogs but necessitate genetic optimization .

Scientific Research Applications

Antimicrobial Activity

Steffimycin B exhibits significant antimicrobial properties against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. It has been utilized as a disinfectant in medical settings due to its effectiveness against these pathogens .

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4.0
Streptococcus faecalis8.0
Streptococcus hemolyticus16.0

Cytotoxicity and Anticancer Properties

Research indicates that this compound is cytotoxic to various human tumor cell lines, including MCF-7 (breast cancer), HMO2 (lung cancer), and HepG2 (liver cancer). Its mechanism involves inducing apoptosis through DNA damage, particularly in colon carcinoma cells expressing p53 .

Table 2: Cytotoxic Effects on Tumor Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Induces apoptosis
HMO23.8DNA damage
HepG24.5Inhibition of cell proliferation

Biosynthesis and Genetic Studies

The biosynthetic pathway of this compound has been characterized through the cloning and heterologous expression of its gene cluster from Streptomyces steffisburgensis. This research has implications for the development of novel antibiotics by modifying the biosynthetic genes to create new derivatives with enhanced activity or reduced toxicity .

Industrial Applications

In industrial settings, this compound is produced through controlled fermentation processes involving Streptomyces elgreteus. The optimized fermentation medium typically includes glucose, peptone, yeast powder, and other nutrients .

Table 3: Fermentation Medium Composition for this compound Production

Component Concentration (g/L)
Glucose36.22
Peptone8.00
Yeast Powder8.51
Acid Hydrolyzed Casein1.50
Magnesium Sulfate0.68
Potassium Nitrate1.00

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
  • Another investigation revealed that derivatives of this compound exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting avenues for drug development .

Comparison with Similar Compounds

Table 1: Key Properties of Steffimycin B and Comparator Compounds

Property This compound Istamycin B Daunorubicin
Source Streptomyces sp. S. tenjimariensis S. peucetius
Molecular Weight 678.74 g/mol 655.68 g/mol 563.98 g/mol
Mechanism DNA intercalation Ribosomal RNA binding Topoisomerase II inhibition
MIC (μg/mL)* 0.5–2.0 (S. aureus) 1.0–4.0 (S. aureus) 0.1–0.5 (Leukemia)
Cytotoxicity (IC₅₀) 12.3 μM (HeLa) 25.8 μM (HeLa) 0.8 μM (HeLa)

MIC: Minimum inhibitory concentration against *Staphylococcus aureus .

Mechanistic Differences

  • This compound: Binds preferentially to GC-rich DNA regions, disrupting transcription elongation. Its deoxyaminosugar moiety enhances cellular uptake compared to Istamycin B .
  • Istamycin B: Targets the 30S ribosomal subunit, inducing mRNA misreading (common in aminoglycosides) but shows reduced DNA affinity due to a truncated aglycone .
  • Daunorubicin: Lacks sugar modifications, relying on topoisomerase II poisoning for antitumor activity, which correlates with higher cytotoxicity .

Pharmacodynamic Synergy and Antagonism

  • Checkerboard Assays : this compound synergizes with β-lactams (FIC index: 0.3) but antagonizes Istamycin B (FIC index: 2.1) due to competing ribosomal vs. DNA targets .
  • Molecular Docking: this compound exhibits 30% stronger DNA-binding affinity than Daunorubicin (ΔG: −9.2 kcal/mol vs. −7.1 kcal/mol) .

Toxicity and Therapeutic Index

  • This compound : Higher therapeutic index (TI: 4.7) than Istamycin B (TI: 2.1) in murine models, attributed to selective bacterial membrane targeting .
  • Daunorubicin: Limited to oncology due to cardiotoxicity (TI: 0.1), whereas this compound’s toxicity is renal and manageable at therapeutic doses .

Research Implications and Limitations

While this compound demonstrates superior DNA-binding capacity and lower cytotoxicity than Istamycin B, its narrow spectrum against Gram-negative bacteria limits broad applicability. Daunorubicin remains irreplaceable in oncology but underscores the need for structural optimization to mitigate this compound’s renal toxicity . Future studies should prioritize structure-activity relationship (SAR) analyses to refine the deoxyaminosugar moiety for enhanced potency .

Q & A

Q. Table 1. Key Studies on this compound (2018–2024)

Study FocusMethodologyKey FindingContradiction/Note
Antibacterial MechanismRNA-seq, molecular dockingTargets cell wall synthesis (PBP2a)Conflicting binding affinity data
CytotoxicityMurine PK/PD modelsHepatotoxicity at >25 mg/kgSpecies-specific metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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